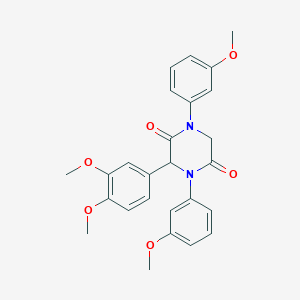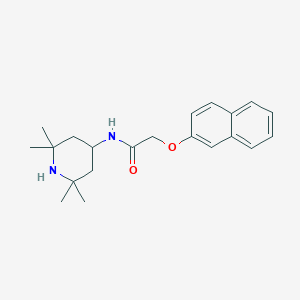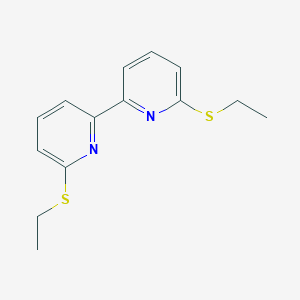
3-(3,4-Dimethoxyphenyl)-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects. In
科学研究应用
3-(3,4-Dimethoxyphenyl)-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione has been widely studied for its potential applications in scientific research. One of the most well-known applications of this compound is in the study of Parkinson's disease. This compound has been shown to induce Parkinson's-like symptoms in animals, making it a useful tool for studying the disease and developing new treatments. This compound has also been studied for its potential applications in cancer research, as it has been shown to have anti-tumor activity in some cell lines.
作用机制
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione is not fully understood, but it is thought to act as a mitochondrial toxin. This compound is metabolized to MPP+, which is then taken up by dopaminergic neurons in the brain, where it inhibits mitochondrial respiration and leads to cell death.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its effects on mitochondrial respiration, this compound has been shown to induce oxidative stress, inflammation, and apoptosis in some cell types. This compound has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
实验室实验的优点和局限性
3-(3,4-Dimethoxyphenyl)-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has well-established applications in the study of Parkinson's disease. However, there are also some limitations to its use. This compound is toxic and must be handled with care, and its effects on different cell types can vary widely.
未来方向
There are several future directions for research on 3-(3,4-Dimethoxyphenyl)-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione. One area of interest is in the development of new treatments for Parkinson's disease. This compound has been used to model the disease in animals, and new treatments based on its mechanism of action may be developed. Another area of interest is in the study of this compound's effects on other cell types and in other diseases. Finally, there is a need for further research into the safety and toxicity of this compound, particularly in relation to its potential applications in cancer research.
Conclusion:
In conclusion, this compound, or this compound, is a compound with a variety of scientific research applications. It has been widely studied for its potential applications in Parkinson's disease and cancer research, and its mechanism of action is thought to involve mitochondrial toxicity. While this compound has several advantages for use in lab experiments, it also has some limitations and must be handled with care. There are several future directions for research on this compound, including the development of new treatments for Parkinson's disease and further study of its effects on other diseases and cell types.
合成方法
3-(3,4-Dimethoxyphenyl)-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with 3-methoxybenzylamine in the presence of acetic anhydride, followed by cyclization with phosgene. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methoxyphenylhydrazine in the presence of acetic anhydride, followed by cyclization with phosgene. Both of these methods have been used to synthesize this compound with high yields and purity.
属性
分子式 |
C26H26N2O6 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-1,4-bis(3-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O6/c1-31-20-9-5-7-18(14-20)27-16-24(29)28(19-8-6-10-21(15-19)32-2)25(26(27)30)17-11-12-22(33-3)23(13-17)34-4/h5-15,25H,16H2,1-4H3 |
InChI 键 |
GHVISAOGAMANBD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)
![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
